Iloprost-d4 (Major) Iloprost-d4 (Major)
Brand Name: Vulcanchem
CAS No.: 1035094-10-0
VCID: VC0124574
InChI:
SMILES:
Molecular Formula: C₂₂H₂₈D₄O₄
Molecular Weight: 364.51

Iloprost-d4 (Major)

CAS No.: 1035094-10-0

Cat. No.: VC0124574

Molecular Formula: C₂₂H₂₈D₄O₄

Molecular Weight: 364.51

* For research use only. Not for human or veterinary use.

Iloprost-d4 (Major) - 1035094-10-0

Specification

CAS No. 1035094-10-0
Molecular Formula C₂₂H₂₈D₄O₄
Molecular Weight 364.51

Introduction

Chemical Properties and Structure

Structural Properties

The core structure of Iloprost-d4 is based on the prostacyclin analog framework, characterized by:

  • A bicyclic core (hexahydropentalen-2(1H)-ylidene)

  • Hydroxyl groups that contribute to its biological activity

  • A pentanoic acid side chain

  • An alkyne-containing substituent

  • Four deuterium atoms replacing specific hydrogens

This structure enables the compound to maintain the pharmacological properties of iloprost while providing the analytical advantages of deuterium labeling .

Synthesis and Production Methods

General Synthetic Approaches

Pharmacological Properties

Comparative Pharmacodynamics

The parent compound iloprost has demonstrated significant effects on several physiological parameters:

ParameterEffect of IloprostMagnitude of Change
Mean Pulmonary Artery PressureReduction28.8 ± 7.89 to 20.63 ± 6.39 mmHg
Pulmonary Vascular ResistanceReduction226.88 ± 101.93 to 118.00 ± 82.36 dyn sec cm–5
Cardiac OutputIncrease4.91 ± 0.91 to 5.49 ± 0.91 L/min
Mixed Venous Oxygen SaturationIncrease76.53% ± 5.59% to 81% ± 4.84%

These effects demonstrate the potent vasodilatory action of the parent compound, properties that Iloprost-d4 retains in its chemical behavior but which are leveraged differently in its primary research applications .

Analytical Applications

Role in Mass Spectrometry

Iloprost-d4 serves as a valuable internal standard in mass spectrometry analyses due to several key advantages:

  • The four deuterium atoms create a mass shift of +4 amu compared to iloprost

  • This mass difference allows for accurate quantification even in complex matrices

  • Deuterated standards co-elute with their non-deuterated counterparts in chromatographic separations

  • Chemical behavior nearly identical to the analyte of interest ensures similar extraction efficiencies

  • Enhanced precision in measuring iloprost concentrations in biological samples

These properties make Iloprost-d4 particularly useful in pharmacokinetic studies, therapeutic drug monitoring, and bioanalytical method development.

Pharmacokinetic Research Applications

In pharmacokinetic studies, Iloprost-d4 enables researchers to:

  • Quantify iloprost concentrations in plasma, urine, and tissues with high precision

  • Develop sensitive bioanalytical methods for detecting prostacyclin analogs

  • Study the metabolic pathways and elimination patterns of iloprost

  • Track the distribution of iloprost in various organ systems

  • Evaluate the bioavailability of different iloprost formulations

Clinical Context of Parent Compound

Therapeutic Applications of Iloprost

While Iloprost-d4 is primarily a research tool, understanding the therapeutic applications of its parent compound provides context for its importance:

ConditionAdministration RouteClinical Outcomes
Pulmonary Arterial Hypertension (PAH)IntravenousImproved survival rates in idiopathic PAH patients (1-, 3- and 5-year survival: 78%, 64%, 52%)
PAH with Connective Tissue DiseaseIntravenousLower survival rates compared to idiopathic PAH (1-, 3- and 5-year survival: 64%, 26%, 21%)
Acute Respiratory Distress SyndromeInhaledReduced pulmonary inflammation and improved oxygenation (under investigation)
Cardiopulmonary Bypass SurgeryIntravenousReduced mean pulmonary artery pressure and improved cardiac output

These therapeutic applications underscore the clinical significance of iloprost and, by extension, the importance of accurate analytical methods using Iloprost-d4 .

Dosing and Administration Studies

Research on the parent compound has established important dosing parameters that inform how Iloprost-d4 might be used in analytical studies:

  • Median maximum dose achieved in PAH patients: 4.6-5.0 ng/kg/min

  • Typical dosage range in surgical settings: 1.25-2.5 ng/kg per minute

  • Comparative studies with other vasodilators like nitroglycerin (0.5-1 μg/kg per minute)

Research and Future Directions

Current Research Trends

Current research involving Iloprost-d4 focuses on:

  • Development of increasingly sensitive bioanalytical methods

  • Integration with advanced mass spectrometry techniques

  • Application in combination therapy studies

  • Metabolomic investigations of prostacyclin pathways

  • Long-term stability studies of deuterated standards

These research directions continue to expand the utility of this deuterated analog in pharmaceutical and clinical research settings.

Emerging Applications

While primarily used as an analytical tool, Iloprost-d4 may find expanded applications in:

  • Personalized medicine approaches for PAH and related conditions

  • Comparative effectiveness research for prostacyclin analogs

  • Development of novel drug delivery systems

  • Metabolic profiling studies

  • Therapeutic drug monitoring protocol development

As analytical technologies continue to advance, the specific advantages offered by deuterated internal standards like Iloprost-d4 will likely become increasingly valuable .

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator